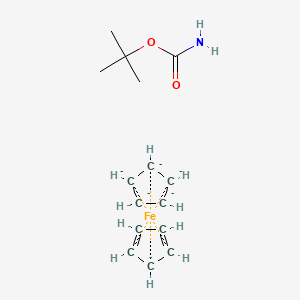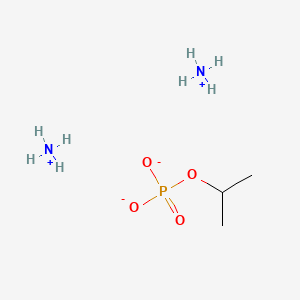
Diammonium monoisopropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium isopropyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of two ammonium ions and an isopropyl group attached to the phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including agriculture, industry, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium isopropyl phosphate can be synthesized through the reaction of isopropyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
-
Reaction of Isopropyl Alcohol with Phosphoric Acid
Equation: ( \text{C}_3\text{H}_7\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_7\text{PO}_4 + \text{H}_2\text{O} )
Conditions: The reaction is carried out at a temperature of around 50-60°C with continuous stirring.
-
Neutralization with Ammonia
Equation: ( \text{C}_3\text{H}_7\text{PO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{C}_3\text{H}_7\text{PO}_4 )
Conditions: The neutralization is performed at room temperature, and the pH is adjusted to around 7-8.
Industrial Production Methods
In industrial settings, the production of diammonium isopropyl phosphate involves large-scale reactors where the reactants are mixed and reacted under controlled conditions. The process includes steps such as mixing, reaction, neutralization, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium isopropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and phosphoric acid.
Decomposition: Upon heating, it decomposes to release ammonia and isopropyl phosphate.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Decomposition: Elevated temperatures (above 100°C).
Substitution: Various organic reagents under controlled conditions.
Major Products Formed
Hydrolysis: Isopropyl alcohol and phosphoric acid.
Decomposition: Ammonia and isopropyl phosphate.
Substitution: Depending on the substituent, various substituted phosphates.
Applications De Recherche Scientifique
Diammonium isopropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fertilizers, fire retardants, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of diammonium isopropyl phosphate involves its interaction with various molecular targets and pathways:
Phosphate Group: Acts as a source of phosphate ions, which are essential for various biochemical processes.
Ammonium Ions: Provide nitrogen, which is a crucial nutrient for plant growth and microbial metabolism.
Isopropyl Group: Modifies the solubility and reactivity of the compound, influencing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Diammonium isopropyl phosphate can be compared with other similar compounds such as:
Diammonium Phosphate: Similar in providing ammonium and phosphate ions but lacks the isopropyl group.
Monoammonium Phosphate: Contains only one ammonium ion and is used primarily as a fertilizer.
Triammonium Phosphate: Contains three ammonium ions and is used in different industrial applications.
Uniqueness
The presence of the isopropyl group in diammonium isopropyl phosphate makes it unique, as it imparts distinct solubility and reactivity properties compared to other ammonium phosphates. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
68444-17-7 |
|---|---|
Formule moléculaire |
C3H15N2O4P |
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
diazanium;propan-2-yl phosphate |
InChI |
InChI=1S/C3H9O4P.2H3N/c1-3(2)7-8(4,5)6;;/h3H,1-2H3,(H2,4,5,6);2*1H3 |
Clé InChI |
LNKPYXHTQWMWBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


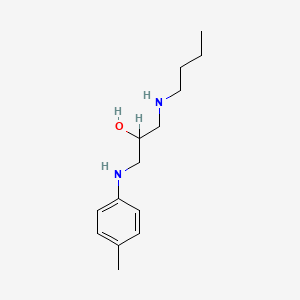
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)

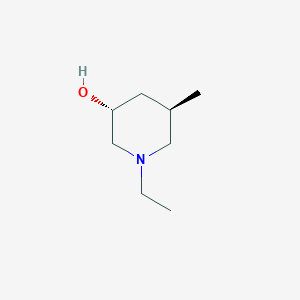
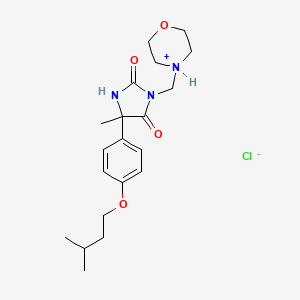
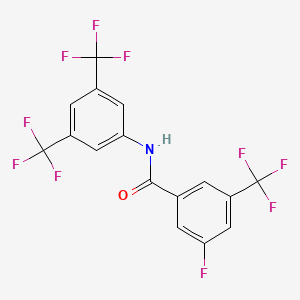



![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
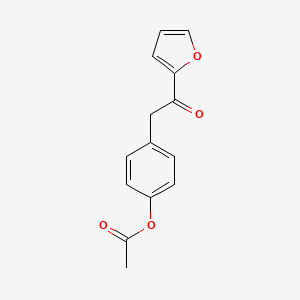
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
